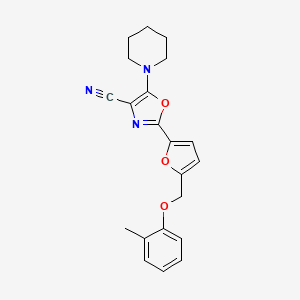

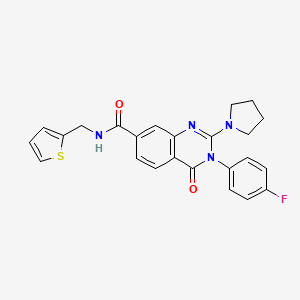

![molecular formula C21H19N3O3S2 B2872459 4-ethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 896679-45-1](/img/structure/B2872459.png)

4-ethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Photodynamic Therapy Applications

One significant application of benzenesulfonamide derivatives, similar to the compound , is in the development of photosensitizers for photodynamic therapy, particularly in cancer treatment. A study highlights the synthesis and characterization of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups. These compounds exhibit high singlet oxygen quantum yields, making them potent Type II photosensitizers for photodynamic therapy applications in cancer treatment due to their good fluorescence properties and appropriate photodegradation quantum yields (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Activities

Compounds featuring the thiazole and benzenesulfonamide moieties have been explored for their antimicrobial properties. Research on the synthesis of thiazoles and their fused derivatives, including benzenesulfonamide, has shown significant in vitro antimicrobial activity against various bacterial and fungal isolates. These studies underscore the potential of such compounds in the development of new antimicrobial agents (Wardkhan, Youssef, Hamed, & Ouf, 2008).

Anticonvulsant Properties

Another area of interest is the investigation into the anticonvulsant activities of sulfonamide derivatives. For instance, research into heterocyclic compounds containing a sulfonamide thiazole moiety has demonstrated protection against picrotoxin-induced convulsions, with certain compounds showing significant anticonvulsive effects. This indicates the potential therapeutic applications of these compounds in treating seizure disorders (Farag et al., 2012).

Wirkmechanismus

Target of Action

The primary target of this compound is PI3Kα (Phosphoinositide 3-kinase alpha) . PI3Kα is a key enzyme in the PI3K/AKT/mTOR pathway, which plays a crucial role in cell proliferation, survival, and metabolism. The inhibition of PI3Kα is a promising strategy for the treatment of various cancers .

Mode of Action

The compound interacts with its target, PI3Kα, by forming a strong charged interaction with the amino acid Lys802 . This interaction inhibits the enzymatic activity of PI3Kα, thereby disrupting the PI3K/AKT/mTOR signaling pathway .

Biochemical Pathways

The compound affects the PI3K/AKT/mTOR pathway , a critical cell signaling pathway involved in cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking . By inhibiting PI3Kα, the compound disrupts this pathway, leading to reduced cell proliferation and survival .

Pharmacokinetics

The compound’s strong interaction with pi3kα suggests it may have good bioavailability .

Result of Action

The inhibition of PI3Kα by this compound leads to a disruption in the PI3K/AKT/mTOR signaling pathway. This disruption can result in decreased cell proliferation and increased apoptosis, making the compound potentially useful in cancer treatment .

Biochemische Analyse

Biochemical Properties

The compound 4-Ethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide has been identified as a potent inhibitor of phosphoinositide 3-kinases (PI3Ks) . PI3Ks are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. The compound shows potent inhibitory activity against PI3Kα, PI3Kγ, and PI3Kδ with nanomolar IC50 values .

Cellular Effects

In cellular processes, this compound influences cell function by inhibiting the activity of PI3Ks . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism. By inhibiting PI3Ks, the compound can affect the PI3K/AKT/mTOR pathway, a critical signaling pathway in cells that regulates cell cycle progression and survival .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with PI3Ks, leading to their inhibition . This inhibition can lead to changes in gene expression and cellular signaling pathways, particularly the PI3K/AKT/mTOR pathway .

Eigenschaften

IUPAC Name |

4-ethoxy-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O3S2/c1-3-27-15-9-11-16(12-10-15)29(25,26)24-18-7-4-6-17(14(18)2)20-23-19-8-5-13-22-21(19)28-20/h4-13,24H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQXQKVVBRXPHAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2C)C3=NC4=C(S3)N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2872383.png)

![(E)-3-[3-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-fluorophenyl)prop-2-enamide](/img/structure/B2872385.png)

![8,10-dichloro-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2872386.png)

![N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B2872389.png)

![8-(4-fluorophenyl)-2-(2-oxopropyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2872390.png)